molecular formula C21H25NO4 B8245752 (R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid

(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B8245752
M. Wt: 355.4 g/mol
InChI Key: SHRZMJHRBQEGBC-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 683219-74-1) is a chiral organic compound with a molecular formula of C₂₁H₂₅NO₄ and a molecular weight of 355.43 g/mol . Its structure features a biphenyl-4-yl substituent at the fourth carbon of a butanoic acid backbone, with a tert-butoxycarbonyl (Boc)-protected amino group at the third carbon in the (R)-configuration. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is frequently utilized in pharmaceutical research as an intermediate for drug candidates, particularly in peptide synthesis or small-molecule drug design where stereochemical precision is critical .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZMJHRBQEGBC-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Rhodium-Catalyzed Hydrogenation

A widely adopted route involves asymmetric hydrogenation of α,β-unsaturated ester precursors. For example, (R,E)-4-([1,1'-biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)but-2-enoic acid ethyl ester undergoes hydrogenation using a rhodium catalyst with a chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos).

Reaction Conditions

ParameterValue
Catalyst[Rh(COD)2]BF4/(S,S)-Et-DuPhos
H2 Pressure2–2.5 MPa
SolventEthanol
Temperature40°C
Yield90%

This method achieves enantiomeric excess (ee) >98%, attributed to the ligand’s ability to induce axial chirality during substrate binding. The ethyl ester intermediate is subsequently hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in ethanol/water (80°C, 1 h), yielding the final product with 95% purity.

Nickel-Mediated Dynamic Kinetic Resolution

An alternative approach employs nickel(II) acetate with a chiral salen ligand for dynamic kinetic resolution of racemic α-amino-β-keto esters. The biphenyl group is introduced via Suzuki-Miyaura coupling prior to hydrogenation.

Key Steps

  • Suzuki Coupling : 4-Bromophenylboronic acid reacts with phenylboronic acid under Pd(PPh3)4 catalysis to form the biphenyl segment.

  • Keto-Ester Formation : The biphenyl unit is conjugated to a β-keto ester via aldol condensation.

  • Asymmetric Hydrogenation : Nickel catalyst [(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine] achieves 91.9% yield at 55°C in ethanol.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 4-([1,1'-biphenyl]-4-yl)-3-aminobutanoic acid is resolved using immobilized Candida antarctica lipase B (CAL-B) in organic media. The Boc group is introduced post-resolution to avoid enzyme inhibition.

Optimized Parameters

ParameterValue
SubstrateRacemic methyl ester
Enzyme Loading20 mg/mmol substrate
Solventtert-Butyl methyl ether
Temperature30°C
ee (R-isomer)99%

This method, while efficient, requires additional steps for ester hydrolysis and Boc protection, reducing overall atom economy.

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized on Wang resin using Fmoc/t-Bu protection strategies. The biphenyl moiety is introduced via pre-loaded Fmoc-4-biphenylalanine, followed by Boc protection and cleavage from the resin.

SPPS Protocol

  • Resin Loading : Wang resin functionalized with hydroxymethylphenoxy groups.

  • Fmoc Deprotection : 20% piperidine in DMF.

  • Biphenyl Incorporation : Fmoc-4-biphenylalanine coupled using HBTU/HOBt activation.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc2O) in dichloromethane.

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 2 h.

This route achieves >90% purity but is limited by scale-up challenges.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/g)
Rh-Catalyzed Hydrogenation9098High120
Nickel-Mediated DKR91.999Moderate95
Enzymatic Resolution7099Low200
SPPS85N/ALow300

Rhodium-catalyzed hydrogenation offers the best balance of yield and scalability, whereas enzymatic methods are prohibitive for industrial applications .

Chemical Reactions Analysis

Types of Reactions

®-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Intermediate for Drug Synthesis

(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid serves as an important intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in treating heart failure. Sacubitril is combined with valsartan to improve cardiovascular outcomes for patients with heart failure with reduced ejection fraction .

Potential Antimicrobial Agent

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Studies involving cancer cell lines have revealed that this compound can induce apoptosis through caspase pathway activation. This property highlights its potential utility in cancer therapy, particularly in developing new anticancer agents .

Case Studies

Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited potent antimicrobial effects against various bacterial strains. The compound showed inhibition at concentrations lower than many existing antibiotics, indicating its promise in antibiotic research.

Case Study 2: Anti-inflammatory Effects
In vitro assays conducted on human cell lines indicated that this compound effectively inhibited COX-2 activity, leading to reduced levels of inflammatory cytokines. These findings suggest its potential application in managing conditions characterized by chronic inflammation.

Case Study 3: Anticancer Properties
Research focused on the effects of this compound on breast cancer cell lines showed that it could trigger apoptosis through mitochondrial pathways. This mechanism was confirmed through caspase activation assays, supporting further investigation into its role as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action for ®-4-([1,1’-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting during other synthetic steps. Upon deprotection, the free amine can participate in further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs that share core structural features but differ in substituents or stereochemistry.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent Configuration
(R)-4-([1,1'-Biphenyl]-4-yl)-... (Target) C₂₁H₂₅NO₄ 355.43 683219-74-1 Biphenyl-4-yl R
(S)-3-(tert-Boc-amino)-4-phenylbutanoic acid C₁₅H₂₁NO₄ 279.34 Not provided Phenyl S
(R)-3-(tert-Boc-amino)-4-(4-iodophenyl)butanoic acid C₁₅H₂₀INO₄ 405.24 269396-71-6 4-Iodophenyl R
(R)-3-(tert-Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid C₁₅H₁₇F₃NO₄ 332.30 486460-00-8 2,4,5-Trifluorophenyl R

Key Comparative Analysis

4-Iodophenyl: The iodine atom introduces steric bulk and polarizability, making this analog suitable for radiolabeling or X-ray crystallography studies . 2,4,5-Trifluorophenyl: Fluorine substituents improve metabolic stability and electronegativity, favoring interactions with electron-rich biological targets . Phenyl (S-enantiomer): The simpler phenyl group reduces steric hindrance, but the S-configuration may lead to divergent biological activity compared to the R-enantiomer .

Synthetic Considerations

  • The target compound’s synthesis requires chiral resolution or asymmetric catalysis to ensure the R-configuration, whereas the S-enantiomer () is synthesized via a reported method involving Schöllkopf auxiliaries .
  • Iodine and fluorine substituents necessitate specialized reagents (e.g., iodination or fluorination agents), increasing synthetic complexity compared to the phenyl or biphenyl derivatives .

Physicochemical Properties

  • Solubility : The biphenyl group in the target compound reduces aqueous solubility compared to the phenyl analog, a trade-off for improved membrane permeability.
  • Stability : The Boc group in all analogs protects the amine from degradation, but electron-withdrawing groups (e.g., fluorine) may slightly destabilize the Boc moiety under acidic conditions .

Biological Activity

(R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid, often referred to in the literature by its CAS number 2411591-20-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C21H25NO4
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 2411591-20-1
  • IUPAC Name : (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an inhibitor in enzymatic processes and its therapeutic implications.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing β-amino acid moieties. While specific data on the compound is limited, related compounds have shown promising results against various viruses. For instance:

CompoundActivityReference
Compound ANeuraminidase inhibitor
Compound BAnti-HSV-1 activity
Compound CAntiviral against tobacco mosaic virus

These findings suggest that modifications similar to those in this compound could yield compounds with significant antiviral properties.

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For instance, studies on bisubstrate analogs have shown that modifications can lead to selective inhibition of protein methyltransferases. The selectivity and potency of such inhibitors are crucial for therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the biphenyl moiety through coupling reactions.
  • Introduction of the tert-butoxycarbonyl group via standard amination techniques.
  • Final purification to achieve high purity levels (>95%).

A typical yield reported for this synthesis is around 90% under optimized conditions .

Study on Selectivity and Potency

In a recent study examining various methyltransferase inhibitors, a compound structurally related to this compound demonstrated an IC50 value of approximately 130 ± 40 nM against NTMT1, showcasing its potential as a selective inhibitor . The study emphasized the importance of structural modifications in enhancing selectivity and potency.

Potential for Therapeutic Applications

Given the structural characteristics and preliminary biological data available for this compound, there is a growing interest in exploring its application in treating viral infections and potentially other diseases mediated by methyltransferase activity.

Q & A

Q. What are the optimal synthetic routes for (R)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoic acid, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a biphenyl moiety to a Boc-protected aminobutanoic acid scaffold. Key methods include:
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 1–2 hours) and improves yields by 10–15% compared to conventional heating, as observed in analogous biphenyl systems .

  • Suzuki-Miyaura cross-coupling : Utilizes palladium catalysts (e.g., Pd(PPh₃)₄) with sodium carbonate in DMF to introduce biphenyl groups. Yields range from 54% to 64% depending on substituent electronic effects .

  • Chiral resolution : Boc protection stabilizes the amino group during enantioselective synthesis, minimizing racemization. Chiral HPLC or enzymatic resolution may be employed post-synthesis .

    • Data Table :
MethodKey ConditionsYield RangePurityReference
Microwave-assisted100–120°C, 1–2 hours70–85%>95% (HPLC)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°C54–64%90–98% (NMR)
Chiral resolutionChiralpak® column, hexane/isopropanol90–95% ee>99% (HPLC)

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc-group stability. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and biphenyl aromatic protons (δ 7.4–7.8 ppm) .
  • HPLC-MS : Reversed-phase C18 columns with UV detection (254 nm) assess purity, while high-resolution MS validates molecular weight (e.g., [M+H]⁺ = 396.18 Da) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane/isopropanol gradients. Retention time differences >2 minutes indicate high enantiomeric excess (ee) .

Q. What are the common synthetic by-products or impurities encountered during synthesis, and how can they be identified and mitigated?

  • Methodological Answer :
  • By-products :
  • De-Boc derivatives : Hydrolysis under acidic conditions generates free amine impurities (detectable via TLC or LC-MS). Mitigation: Use anhydrous solvents and inert atmospheres .
  • Diastereomers : Arise from incomplete chiral resolution. Chiral HPLC identifies these, and recrystallization in ethanol/water improves ee .
  • Impurity Profiling :
  • LC-MS/MS : Quantifies trace impurities (<0.1%).
  • Column Chromatography : Silica gel (hexane/ethyl acetate) removes unreacted boronic acids or coupling by-products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity, particularly in targeting enzymes like DPP4?

  • Methodological Answer :
  • Fluorination : Introducing electron-withdrawing groups (e.g., 2,4,5-trifluorophenyl) enhances DPP4 binding affinity by 3–5 fold, as seen in sitagliptin analogs .

  • Biphenyl Optimization : Para-substituted biphenyl groups improve hydrophobic interactions with the S2 pocket of DPP4. Computational docking (e.g., AutoDock Vina) predicts binding modes .

  • Amino Acid Backbone : Replacing butanoic acid with β-proline derivatives increases metabolic stability. In vitro assays (IC₅₀) validate potency .

    • Data Table :
ModificationBiological Activity (IC₅₀)TargetReference
2,4,5-Trifluorophenyl12 nM (DPP4)Diabetes
3,4-Dichlorophenyl45 nM (DPP4)Diabetes
β-Proline derivative8 nM (DPP4)Diabetes

Q. What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Use identical enzyme sources (e.g., recombinant human DPP4) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., Caco-2 permeability) and in vivo pharmacokinetics to confirm target engagement .
  • Meta-Analysis : Cross-reference purity data (e.g., HPLC traces) from conflicting studies. Impurities >5% may artificially inflate or suppress activity .

Q. What strategies are effective in achieving enantioselective synthesis and minimizing racemization during the preparation of this chiral compound?

  • Methodological Answer :
  • Asymmetric Catalysis : Chiral oxazaborolidine catalysts induce >90% ee in ketone reductions during aminobutanoic acid synthesis .
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are trapped using Boc protection. For example, Boc-aziridine intermediates prevent amine inversion .
  • Low-Temperature Coupling : Perform Suzuki reactions at 0–5°C to suppress epimerization. Post-reaction quenching with iced water stabilizes the product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.